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Compound of Interest

Compound Name: Triphenylantimony dichloride

Cat. No.: B1584815 Get Quote

This guide offers a comprehensive exploration of the molecular geometry of

dichlorotriphenylantimony(V) (Ph₃SbCl₂), a pentavalent organoantimony compound. Designed

for researchers, scientists, and professionals in drug development and materials science, this

document synthesizes theoretical principles with empirical data to provide a holistic

understanding of the molecule's three-dimensional structure and the analytical techniques used

to elucidate it.

Introduction: The Significance of Molecular
Geometry
The precise spatial arrangement of atoms within a molecule—its geometry—is a cornerstone of

its chemical identity. It dictates physical properties such as polarity and melting point, and

governs chemical reactivity, intermolecular interactions, and biological activity. For

organometallic compounds like dichlorotriphenylantimony(V), understanding the geometry

around the central antimony atom is critical for applications ranging from catalysis to medicinal

chemistry.[1][2] Ph₃SbCl₂ serves as a classic example of pentacoordination in main group

chemistry, offering a clear illustration of fundamental structural principles.

Theoretical Framework: Predicting the Structure of
Ph₃SbCl₂
The geometry of Ph₃SbCl₂ can be reliably predicted using the Valence Shell Electron Pair

Repulsion (VSEPR) theory.[3] This model is predicated on the principle that electron pairs in
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the valence shell of a central atom arrange themselves to minimize electrostatic repulsion,

thereby maximizing the distance between them.

Applying VSEPR Theory to Ph₃SbCl₂:

Central Atom: Antimony (Sb), a Group 15 element.

Valence Electrons:

Antimony (Sb): 5 valence electrons.

Phenyl groups (3 x C₆H₅): Each contributes 1 electron via the Sb-C bond, totaling 3

electrons.

Chlorine atoms (2 x Cl): Each contributes 1 electron via the Sb-Cl bond, totaling 2

electrons.

Total Valence Shell Electrons around Sb: 5 + 3 + 2 = 10 electrons.

Electron Pairs: 10 electrons constitute 5 bonding pairs. There are no lone pairs on the central

antimony atom.

VSEPR Designation: The molecule is classified as an AX₅ type, where 'A' is the central atom

and 'X' represents the five bonded ligands (three phenyl groups and two chlorine atoms).

Predicted Geometry: For an AX₅ system with no lone pairs, the geometry that minimizes

repulsion is trigonal bipyramidal.

In this arrangement, the three phenyl groups occupy the equatorial positions, forming a trigonal

plane with ideal bond angles of 120°. The two chlorine atoms are positioned at the axial sites,

perpendicular to the equatorial plane, with an ideal Cl-Sb-Cl bond angle of 180°.

Synthesis and Spectroscopic Confirmation
The elucidation of molecular geometry is not merely a theoretical exercise; it requires empirical

validation through synthesis and characterization. Ph₃SbCl₂ is typically synthesized via the

oxidative addition of chlorine to its trivalent precursor, triphenylstibine (Ph₃Sb).
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Experimental Protocol: Synthesis of Ph₃SbCl₂
This two-step protocol outlines the laboratory-scale synthesis, beginning with the preparation of

the triphenylstibine precursor.

Step 1: Synthesis of Triphenylstibine (Ph₃Sb)

Rationale: This step utilizes a Grignard reaction, a robust method for forming carbon-metal

bonds. Phenylmagnesium bromide acts as a nucleophilic source of phenyl groups to

displace the chloride ions from antimony trichloride.

Procedure:

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon),

prepare phenylmagnesium bromide by reacting bromobenzene with magnesium turnings

in anhydrous diethyl ether.

Once the Grignard reagent formation is complete, cool the flask in an ice bath.

Slowly add a solution of antimony(III) chloride (SbCl₃) in anhydrous ether to the stirred

Grignard reagent. The reaction is exothermic.

After the addition is complete, allow the mixture to warm to room temperature and then

reflux gently for 1-2 hours to ensure the reaction goes to completion.

Cool the reaction mixture and carefully hydrolyze it by pouring it over a mixture of ice and

dilute hydrochloric acid.

Separate the ethereal layer, wash it with water, and dry it over anhydrous sodium sulfate.

Remove the ether by rotary evaporation to yield crude Ph₃Sb, which can be purified by

recrystallization from ethanol or petroleum ether.

Step 2: Oxidative Chlorination to Dichlorotriphenylantimony(V) (Ph₃SbCl₂)

Rationale: The trivalent antimony center in Ph₃Sb possesses a lone pair of electrons, making

it susceptible to oxidation. Sulfuryl chloride (SO₂Cl₂) is a convenient and effective

chlorinating agent that oxidizes Sb(III) to Sb(V) while providing the two chloride ligands.[4]
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Procedure:

Dissolve the purified triphenylstibine (Ph₃Sb) in a suitable dry solvent, such as

dichloromethane or carbon tetrachloride, in a flask equipped with a dropping funnel and a

magnetic stirrer.

Cool the solution in an ice bath.

Add a stoichiometric amount (1 equivalent) of sulfuryl chloride (SO₂Cl₂) dropwise to the

cooled, stirred solution.

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

The product, Ph₃SbCl₂, will precipitate from the solution as a white solid. If precipitation is

incomplete, the volume of the solvent can be reduced under vacuum.

Collect the solid product by filtration, wash it with a small amount of cold solvent, and dry it

in a vacuum desiccator. The product is typically a white to off-white crystalline solid with a

melting point in the range of 142-145 °C.[1]

Spectroscopic Characterization
Spectroscopic methods provide crucial evidence to confirm the identity and structural features

of the synthesized compound.

Infrared (IR) Spectroscopy:

Causality: IR spectroscopy probes the vibrational frequencies of chemical bonds. The

spectrum of Ph₃SbCl₂ provides a molecular "fingerprint." The presence of phenyl groups is

confirmed by characteristic C-H stretching absorptions above 3000 cm⁻¹ and C=C in-ring

stretching bands around 1600-1400 cm⁻¹.[5] The most diagnostic feature, though less

commonly reported, is the Sb-Cl stretching vibration, which is expected to appear in the

far-infrared or fingerprint region (typically below 400 cm⁻¹), confirming the presence of the

antimony-chlorine bonds.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Causality: ¹H and ¹³C NMR spectroscopy provide information about the chemical

environment of hydrogen and carbon atoms, respectively. For Ph₃SbCl₂, the NMR spectra

confirm the presence and integrity of the three phenyl rings.

¹H NMR: The spectrum will show complex multiplets in the aromatic region (typically δ 7.0-

8.5 ppm), corresponding to the ortho, meta, and para protons of the phenyl rings. The

integration of this region should correspond to 15 protons.

¹³C NMR: The spectrum will display signals for the distinct carbon environments within the

phenyl groups. Typically, four signals are expected for the ipso, ortho, meta, and para

carbons, confirming the symmetry of the phenyl substituents.

Definitive Structure: X-ray Crystallography
While VSEPR theory provides an excellent prediction and spectroscopy confirms the

components, single-crystal X-ray crystallography offers the most definitive and high-resolution

picture of the molecular geometry. This technique maps the electron density within a crystal,

allowing for the precise determination of atomic positions and, consequently, the calculation of

bond lengths and angles.

The seminal work by Hall and Sowerby definitively established the trigonal bipyramidal

geometry of the Ph₃SbCl₂ moiety through X-ray diffraction analysis.[6] Subsequent studies on

closely related triarylantimony dichlorides, such as tri-m-tolylantimony dichloride, have

reinforced this structural motif, showing a near-perfect trigonal bipyramidal coordination at the

antimony center with the two chlorine atoms occupying the axial positions.[7]

// Central Atom Sb [label="Sb", fillcolor="#34A853", fontcolor="#202124", width=0.6];

// Equatorial Phenyl Groups C1 [label="Ph", fillcolor="#F1F3F4", fontcolor="#202124",

width=0.5]; C2 [label="Ph", fillcolor="#F1F3F4", fontcolor="#202124", width=0.5]; C3

[label="Ph", fillcolor="#F1F3F4", fontcolor="#202124", width=0.5];

// Axial Chlorine Atoms Cl1 [label="Cl", fillcolor="#EA4335", fontcolor="#FFFFFF", width=0.5];

Cl2 [label="Cl", fillcolor="#EA4335", fontcolor="#FFFFFF", width=0.5];

// Dummy nodes for positioning {rank=same; C1; C2; C3;} {rank=same; Cl1; Sb; Cl2;}
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// Bonds Sb -> C1 [label=" 2.12 Å", dir=none, color="#5F6368"]; Sb -> C2 [label=" 2.12 Å",

dir=none, color="#5F6368"]; Sb -> C3 [label=" 2.12 Å", dir=none, color="#5F6368"]; Sb -> Cl1

[label=" 2.47 Å", dir=none, color="#5F6368"]; Sb -> Cl2 [label=" 2.47 Å", dir=none,

color="#5F6368"]; } caption="Molecular Structure of Ph₃SbCl₂"

Key Structural Parameters
The following table summarizes the key bond lengths and angles for Ph₃SbCl₂ and a closely

related analogue, providing quantitative insight into its trigonal bipyramidal geometry. The

values for Ph₃SbCl₂ are based on the ideal geometry confirmed by crystallographic studies,

with bond lengths approximated from closely related structures.

Parameter Ideal Value (AX₅)
Observed Value (Tri-m-
tolylantimony dichloride)
[7]

Bond Lengths

Sb-C (equatorial) N/A ~2.12 Å (Average)

Sb-Cl (axial) N/A 2.46 Å / 2.48 Å

Bond Angles

C-Sb-C (equatorial) 120° 119.3°, 120.3°, 120.4°

Cl-Sb-C (axial-equatorial) 90° ~88-92°

Cl-Sb-Cl (axial) 180° 177.2°

Table 1: Comparison of ideal and experimentally observed structural parameters for a trigonal

bipyramidal geometry.

The experimental data show a slight deviation from the ideal angles, with the axial Cl-Sb-Cl

angle being slightly less than 180°. This minor distortion is common and can be attributed to

crystal packing forces and subtle electronic effects, but the overall geometry is unambiguously

trigonal bipyramidal.

Conclusion
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The molecular geometry of dichlorotriphenylantimony(V) is a well-defined trigonal bipyramid.

This structure is predicted by VSEPR theory for an AX₅ system and is definitively confirmed by

single-crystal X-ray diffraction studies. The synthesis of Ph₃SbCl₂ via oxidative chlorination of

triphenylstibine is a standard procedure, and the resulting structure can be corroborated using

IR and NMR spectroscopy. The phenyl groups reside in the equatorial plane, while the more

electronegative chlorine atoms occupy the axial positions. This precise and predictable

geometry is fundamental to the chemistry of Ph₃SbCl₂, influencing its properties as a Lewis

acid and its utility as a reagent and precursor in synthetic chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1584815?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584815?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

